2-Benzenesulphonyl-acetamidine
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Overview
Description
2-Benzenesulphonyl-acetamidine is an organic compound with the molecular formula C8H10N2O2S It is characterized by the presence of a benzenesulfonyl group attached to an acetamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzenesulphonyl-acetamidine typically involves the reaction of benzenesulfonyl chloride with acetamidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_3\text{C}(=NH)\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{C}(=NH)\text{NH}_2 + \text{HCl} ]
The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzenesulphonyl-acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The acetamidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfide or benzenethiol derivatives.
Substitution: Various substituted acetamidine derivatives.
Scientific Research Applications
2-Benzenesulphonyl-acetamidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzenesulphonyl-acetamidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acetamidine moiety can interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to modulate biological activities makes it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Similar structure but lacks the acetamidine moiety.
Acetamidine: Lacks the benzenesulfonyl group.
Sulfanilamide: Contains a sulfonamide group but with a different substitution pattern.
Uniqueness
2-Benzenesulphonyl-acetamidine is unique due to the presence of both the benzenesulfonyl and acetamidine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(benzenesulfonyl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUBWVOQBYPLAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507880 |
Source
|
Record name | (Benzenesulfonyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144757-42-6 |
Source
|
Record name | (Benzenesulfonyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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